molecular formula C9H10ClNO B13816741 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- CAS No. 21038-14-2

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl-

Cat. No.: B13816741
CAS No.: 21038-14-2
M. Wt: 183.63 g/mol
InChI Key: IKGDGLRBESDXOX-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The addition of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound.

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and a suitable phenol derivative under acidic conditions. The reaction proceeds through the formation of an intermediate N-hydroxymethylamine, which then cyclizes to form the benzoxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .

Chemical Reactions Analysis

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

21038-14-2

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

7-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine

InChI

InChI=1S/C9H10ClNO/c1-11-5-7-2-3-9(10)4-8(7)6-12-11/h2-4H,5-6H2,1H3

InChI Key

IKGDGLRBESDXOX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CO1)C=C(C=C2)Cl

Origin of Product

United States

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